(1-Chloro-2-methylbutan-2-yl)cyclobutane
Description
(1-Chloro-2-methylbutan-2-yl)cyclobutane is a cyclobutane derivative featuring a branched chloroalkane substituent. The cyclobutane core imposes significant ring strain (~110 kJ/mol), which influences its reactivity and conformational rigidity compared to larger cycloalkanes.
Properties
Molecular Formula |
C9H17Cl |
|---|---|
Molecular Weight |
160.68 g/mol |
IUPAC Name |
(1-chloro-2-methylbutan-2-yl)cyclobutane |
InChI |
InChI=1S/C9H17Cl/c1-3-9(2,7-10)8-5-4-6-8/h8H,3-7H2,1-2H3 |
InChI Key |
PIYONOPBRPMQCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCl)C1CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-methylbutan-2-yl)cyclobutane typically involves the chlorination of 2-methylbutan-2-ylcyclobutane. This can be achieved through the reaction of 2-methylbutan-2-ylcyclobutane with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of (1-Chloro-2-methylbutan-2-yl)cyclobutane may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the compound. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2-methylbutan-2-yl)cyclobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). These reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.
Elimination Reactions: Reagents such as potassium hydroxide (KOH) in ethanol are used, and the reactions are conducted under reflux conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products are alcohols, ethers, or amines, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes.
Oxidation Reactions: The major products are alcohols, ketones, or carboxylic acids.
Scientific Research Applications
(1-Chloro-2-methylbutan-2-yl)cyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Chloro-2-methylbutan-2-yl)cyclobutane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also undergo elimination reactions to form alkenes, which can further react with other molecules. The specific pathways and molecular targets depend on the reaction conditions and the presence of other reagents .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Cyclobutane derivatives exhibit distinct properties based on substituents:
Chloro vs. Amino/Acyl Groups: The chloro substituent increases lipophilicity (logP ~3.5 estimated) compared to polar amines (logP ~0.5 for 1-(Aminomethyl)cyclobutanamine) but may reduce metabolic clearance relative to esters or ketones .
Biological Activity
Chemical Structure and Properties
The molecular formula of (1-Chloro-2-methylbutan-2-yl)cyclobutane is C₇H₁₃Cl, with a molecular weight of approximately 146.66 g/mol. The compound features a chloro substituent on a branched alkyl chain, which enhances its reactivity and potential for biological interactions. The unique cyclobutane ring structure contributes to its distinct chemical behavior, making it a candidate for various synthetic applications and biological studies.
Biological Activity Overview
While direct biological data on (1-Chloro-2-methylbutan-2-yl)cyclobutane is sparse, several related compounds demonstrate significant biological activities, including antimicrobial, anticancer, and enzyme modulation effects. Cyclobutane-containing alkaloids have been identified as having various bioactive properties, which may provide a framework for exploring the potential of this compound.
Table 1: Biological Activities of Cyclobutane Derivatives
Case Studies and Research Findings
- Cyclobutane Alkaloids : Research has shown that cyclobutane-containing alkaloids exhibit significant biological activities such as antimicrobial and antitumor effects. For instance, lannotinidines isolated from Lycopodium species have demonstrated enhanced nerve growth factor (NGF) mRNA expression in human astrocytoma cells, indicating potential neuroprotective properties .
- Alkyl Halides : Compounds similar to (1-Chloro-2-methylbutan-2-yl)cyclobutane, particularly those with alkyl halide functionalities, often exhibit antimicrobial properties. Alkyl halides are known to act as precursors in the synthesis of biologically active molecules, which could suggest that (1-Chloro-2-methylbutan-2-yl)cyclobutane might also possess similar capabilities.
- Synthetic Pathways : The synthesis of cyclobutane derivatives has been extensively studied, revealing pathways that could lead to compounds with enhanced biological activity. Understanding these synthetic routes can provide insights into the potential applications of (1-Chloro-2-methylbutan-2-yl)cyclobutane in drug discovery and development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
